
4-Nitro-o-phenylenediamine
Overview
Description
4-Nitro-o-phenylenediamine (4NPD, C₆H₇N₃O₂, MW = 153.14) is a nitro-substituted aromatic diamine characterized by a benzene ring with adjacent amino (-NH₂) and nitro (-NO₂) groups at the 1,2 and 4 positions, respectively. It is a dark red crystalline solid with a melting point of 390–394°F (199–201°C) and low water solubility (<1 mg/mL at 20°C) . The compound is sensitive to oxidation upon air exposure and is incompatible with strong acids, oxidizing agents, and anhydrides .
4NPD serves as a critical precursor in synthesizing electrochromic polyimides , benzimidazole derivatives , and quinoxalines . It is also employed as a nitrogen dopant for graphene oxide (N-rGO), enhancing electrical conductivity and surface area in energy storage applications . Additionally, 4NPD acts as a derivatization reagent for detecting α-dicarbonyl compounds like diacetyl in food chemistry and as a mutagenic control in toxicological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-o-phenylenediamine can be synthesized through the partial reduction of 2,4-dinitroaniline. The process involves dissolving 2,4-dinitroaniline in ethanol and ammonium hydroxide, followed by the introduction of hydrogen sulfide gas. The reaction mixture is maintained at a temperature between 45°C and 55°C until the yellow particles dissolve, forming a red-colored solution. The product is then crystallized, filtered, and purified using hydrochloric acid and ammonia .
Industrial Production Methods: In industrial settings, this compound can be produced by catalytic hydrogenation of o-nitroaniline. The process involves the use of a palladium-platinum bimetallic catalyst under controlled hydrogen pressure and temperature conditions. The resulting product is purified through filtration and rectification to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-o-phenylenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc powder in ethanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Condensation: It can condense with aldehydes and ketones to form heterocyclic compounds
Common Reagents and Conditions:
Reducing Agents: Zinc powder, hydrogen gas with a palladium catalyst.
Condensation Reagents: Aldehydes, ketones, and carboxylic acids.
Reaction Conditions: Reactions typically occur under mild heating and in the presence of solvents like ethanol or water
Major Products:
Benzimidazoles: Formed through condensation with formic acid.
Benzotriazoles: Formed through reaction with nitrous acid
Scientific Research Applications
Dyes and Pigments
One of the primary applications of 4-NOPD is in the dye industry. It is used as an oxidation base for producing reddish shades in textiles and fur dyeing. The compound is known for its stability and ability to produce vibrant colors when used in dye formulations .
Table 1: Applications in Dyeing
Application Type | Description |
---|---|
Textile Dyeing | Produces reddish shades in fabrics |
Fur Dyeing | Used as an oxidation base for fur dyes |
Hair Dyes | Incorporated into some permanent hair dye formulations |
Analytical Chemistry
4-NOPD serves as a reagent for the detection and determination of α-keto acids, such as pyruvic acid and α-ketoglutaric acid, in biological fluids like blood and urine. This application is crucial in clinical diagnostics where monitoring metabolic pathways is necessary .
Toxicological Studies
Numerous studies have been conducted to assess the toxicity and potential carcinogenicity of 4-NOPD. Research indicates that while it shows weak mutagenicity in certain assays, it did not demonstrate significant carcinogenic effects in long-term feeding studies with Fischer 344 rats and B6C3F1 mice .
Case Study: Carcinogenicity Bioassay
- Objective : To evaluate the carcinogenic potential of 4-NOPD.
- Method : Administered via diet to rats and mice over a period of 103 weeks.
- Findings : No significant increase in cancer incidence was observed compared to control groups, although dose-related body weight depression was noted .
Genotoxicity Assessment
The genotoxic effects of 4-NOPD have been investigated using various test systems. It has shown mutagenic activity in bacterial systems but negative results in dominant lethal studies with rats .
Table 2: Genotoxicity Studies Overview
Study Type | Test System | Result |
---|---|---|
Bacterial Mutagenicity | S. typhimurium (TA98) | Positive at certain concentrations |
In Vivo | Dominant lethal test (rats) | Negative |
Micronucleus Test | CFY rats | Negative |
Sensitization Studies
4-NOPD has been evaluated for skin sensitization potential using Local Lymph Node Assays (LLNA). Results indicate that it is an extremely potent skin sensitizer, posing risks for allergic reactions upon dermal exposure .
Table 3: Sensitization Study Results
Test System | Concentration/Dose | Result |
---|---|---|
CBA/CaOlaHsd mice | Various concentrations (0.01-1%) | Strong sensitizer observed |
Environmental Impact Studies
Research on the environmental fate of 4-NOPD indicates its potential to bioaccumulate, raising concerns regarding its use in consumer products. Studies have shown that it can penetrate biological membranes and persist within various tissues, including the brain and liver, suggesting a need for careful management when used in industrial applications .
Mechanism of Action
The mutagenic effects of 4-Nitro-o-phenylenediamine are primarily due to its ability to cause DNA damage. It induces oxidative stress and generates reactive oxygen species, leading to oxidative DNA damage. The compound also affects the balance of the nucleotide pool, contributing to its genotoxicity . The molecular targets include DNA and cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Reactivity
4NPD differs structurally from related diamines due to its nitro group at the 4-position. Key comparisons include:
The nitro group in 4NPD enhances electrophilicity, facilitating nucleophilic substitutions in polymer synthesis , but also contributes to its mutagenic properties .
Table 2: Mutagenic and Cytotoxic Properties of Nitrated Diamines
4NPD is a direct-acting mutagen in Salmonella strains TA98 and TA100, inducing frameshift and base-pair substitutions . Its cytotoxicity in mammalian cells (LD₅₀ = 0.292 mM) surpasses 3-nitropropionic acid but is less potent than 2-nitro-p-phenylenediamine . Notably, 4NPD’s mutagenicity is counteracted by antimutagenic agents like Streptomyces sp. extracts (84–91% inhibition) .
Biological Activity
4-Nitro-o-phenylenediamine (4-NOPD) is a chemical compound that has garnered attention due to its biological activities, particularly in the fields of mutagenicity and potential carcinogenicity. This article provides a comprehensive overview of the biological effects of 4-NOPD, including data tables, case studies, and detailed research findings.
This compound is an aromatic amine characterized by the presence of a nitro group at the para position relative to one of its amine groups. Its chemical structure can be represented as follows:
Mutagenicity and Genotoxicity
Numerous studies have demonstrated that 4-NOPD exhibits mutagenic properties. It has been shown to induce mutations in various test systems, including:
- Ames Test : 4-NOPD significantly increased revertant colonies in Salmonella typhimurium strains TA98 and TA100, indicating mutagenicity both with and without metabolic activation .
- Mouse Lymphoma Assay : In vitro studies using L5178Y mouse lymphoma cells revealed that 4-NOPD caused DNA damage in a dose-dependent manner, suggesting its potential as a genotoxic agent .
Table 1: Summary of Mutagenicity Studies
Study Type | Test System | Result |
---|---|---|
Ames Test | S. typhimurium | Positive for mutagenicity |
Mouse Lymphoma Assay | L5178Y cells | Genotoxicity observed |
Micronucleus Test | CFY rats | No significant increase in micronuclei |
Dominant Lethal Test | CD rats | No mutagenicity observed |
Carcinogenic Potential
The carcinogenic potential of 4-NOPD was evaluated in long-term bioassays conducted by the National Cancer Institute. Fischer 344 rats and B6C3F1 mice were administered varying concentrations of the compound over extended periods. The results indicated no significant increase in tumor incidence compared to control groups, although some morphological transformations were noted in certain cell types .
Table 2: Carcinogenicity Bioassay Results
Species | Dose (ppm) | Duration (weeks) | Tumor Incidence |
---|---|---|---|
Fischer 344 Rats | 375 & 750 | 103 | No significant increase |
B6C3F1 Mice | 3750 & 7500 | 102 | No significant increase |
Acute Toxicity
Acute toxicity studies have shown that 4-NOPD has low toxicity levels under specific conditions. Studies involving oral administration indicated minimal adverse effects on liver and thyroid function, with a No Observed Adverse Effect Level (NOAEL) determined to be around 15 mg/kg body weight per day .
Sensitization Studies
4-NOPD has been identified as a potent skin sensitizer. In local lymph node assays conducted on CBA/CaOlaHsd mice, it produced a stimulation index indicative of sensitization potential, although no clear dose-response relationship was established at lower concentrations .
Table 3: Sensitization Study Results
Concentration (% w/v) | Stimulation Index (SI) |
---|---|
0.01 | 1 |
0.025 | 1.5 |
0.075 | 2.2 |
0.125 | 2.0 |
0.2 | 1.8 |
Research into the mechanisms underlying the biological activity of 4-NOPD has highlighted several pathways through which it exerts its effects:
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when using 4-NOP as a positive control in Ames test mutagenicity assays?
- Methodological Answer: When using 4-NOP in Ames tests, select Salmonella typhimurium TA98 (without metabolic activation) due to its frameshift mutation sensitivity. Prepare 4-NOP in DMSO or acetone (final concentration ≤ 100 µg/plate) to avoid solvent toxicity. Include negative controls (solvent-only) and positive controls (e.g., 2-aminoanthracene with S9 activation). Validate metabolic activation systems (e.g., rat liver S9 fraction) for promutagens. Replicate experiments in triplicate and use dose-response curves (0.1–50 µg/plate) to confirm mutagenic potency. Data interpretation should account for spontaneous revertant counts and threshold guidelines (e.g., ≥2-fold increase over background) .
Q. What safety protocols are essential for handling 4-Nitro-o-phenylenediamine in laboratory settings?
- Methodological Answer: 4-NOP is highly toxic via inhalation/ingestion and a skin sensitizer. Use NIOSH-approved respirators with organic vapor/acid gas cartridges, nitrile gloves, and lab coats. Work in a fume hood to minimize airborne exposure. For spills, dampen solids with acetone, collect in vapor-tight containers, and dispose as hazardous waste. Store in amber glass under inert gas (e.g., argon) at 2–8°C to prevent photodegradation. Emergency procedures include eye irrigation (15–30 mins with saline) and immediate medical consultation for skin contact .
Advanced Research Questions
Q. How can researchers resolve contradictions in mutagenicity data involving 4-NOP, such as its role as both a direct mutagen and a substrate for antimutagenic compounds?
- Methodological Answer: Contradictory data may arise from matrix effects (e.g., plant extracts) or assay conditions. To investigate:
- Dose-Response Analysis: Test 4-NOP across a wider concentration range (e.g., 0.1–200 µg/mL) to identify thresholds for mutagenic vs. suppressive effects.
- Mechanistic Studies: Use HPLC or LC-MS to detect 4-NOP metabolites in the presence of antimutagenic agents (e.g., Terminalia arjuna fractions).
- Strain-Specificity: Compare TA98 (frameshift-sensitive) with TA100 (base-pair substitution) to assess mutation spectrum alterations.
- Statistical Validation: Apply Fisher’s exact test or ANOVA to differentiate between true antimutagenic activity and experimental noise .
Q. What advanced synthesis routes can improve the yield and purity of 4-NOP compared to traditional nitro-reduction methods?
- Methodological Answer: Traditional nitro-reduction of 1,2-diamino-4-nitrobenzene often suffers from low yields due to competing side reactions. Optimize via:
- Catalytic Hydrogenation: Use Pd/C (5% w/w) under H₂ pressure (3–5 bar) in ethanol at 50°C, monitoring reaction progress with TLC.
- Electrochemical Reduction: Employ a divided cell with Pt electrodes in acidic media (pH 3–4) to selectively reduce the nitro group without degrading the diamine moiety.
- Purification: Recrystallize from hot ethanol/water (7:3 v/v) to achieve >98% purity, verified by melting point (196–201°C) and NMR .
Q. How can 4-NOP be utilized in the design of heterogeneous catalysts for environmental remediation?
- Methodological Answer: 4-NOP’s amine and nitro groups enable coordination with transition metals for catalytic applications:
- Palladium Nanocatalysts: Immobilize 4-NOP on gum arabic-modified supports via Schiff base formation. Characterize using TEM (particle size <10 nm) and XRD (face-centered cubic structure).
- Catalytic Testing: Assess degradation efficiency of pollutants (e.g., methylene blue) under UV light, measuring reaction kinetics via UV-Vis spectroscopy.
- Reusability: Perform cyclic voltammetry to evaluate catalyst stability over 10+ cycles, noting leaching via ICP-MS .
Q. Methodological Notes
Properties
IUPAC Name |
4-nitrobenzene-1,2-diamine | |
---|---|---|
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InChI |
InChI=1S/C6H7N3O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,7-8H2 | |
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InChI Key |
RAUWPNXIALNKQM-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)N | |
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Molecular Formula |
C6H7N3O2, Array | |
Record name | 4-NITRO-O-PHENYLENEDIAMINE | |
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DSSTOX Substance ID |
DTXSID9020958 | |
Record name | 4-Nitro-1,2-phenylenediamine | |
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Molecular Weight |
153.14 g/mol | |
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Physical Description |
4-nitro-o-phenylenediamine appears as dark red needles or red solid. (NTP, 1992), Dark red solid; [Merck Index] Brown or dark red crystalline powder; [MSDSonline], RED POWDER. | |
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Record name | 1,2-Diamino-4-nitrobenzene | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in acid, Sparingly sol in water; sol in aq soln of hydrochloric acid, Solubility in water: poor | |
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Record name | 4-NITRO-1,2-DIAMINOBENZENE | |
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Vapor Pressure |
0.000109 [mmHg] | |
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Mechanism of Action |
4-Nitro-o-phenylenediamine (NOP) is a powerful direct-acting mutagen which demonstrates significant enhancement in mutagenicity when exposed to plant enzymatic systems. Evidence implicating the involvement of peroxidactic oxidation in NOP activation has been obtained from plant-cell suspension and isolated enzyme experiments. Using selected cytochrome P450 and peroxidase enzyme inhibitors in conjunction with Salmonella typhimurium strain TA98 and intact plant-cell activating systems as well as isolated horseradish peroxidase enzyme /the authors/ have further investigated NOP activation by plant systems. The activation of NOP by both plant cells and by horseradish peroxidase was suppressed by the P450 inhibitors methimazole and (+)-catechin and by the peroxidase inhibitors diethyldithiocarbamate and potassium cyanide, but was not suppressed by the P450 inhibitors metyrapone and 7,8-benzoflavone. In addition, peroxidase enzymatic activity was measured and found to be inhibited by methimazole, diethyldithiocarbamate and potassium cyanide but not by (+)-catechin. The data strongly support the involvement of exogenous peroxidase in the plant activation of NOP, but point to a complex metabolic system that requires multistep processing before full mutagenic potential of the plant-activated component of NOP is expressed. | |
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Color/Form |
Dark red needles from dilute alcohol | |
CAS No. |
99-56-9 | |
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Melting Point |
390 to 394 °F (NTP, 1992), 199.5 °C, 201 °C | |
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Record name | 4-NITRO-o-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1543 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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